2-((4-Bromophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
2-((4-Bromophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 4-bromophenylsulfonyl group at position 2 and a 3,4-dimethoxyphenyl group at position 1. The 3,4-dimethoxyphenyl moiety may influence solubility and pharmacokinetic properties due to its polar substituents. This compound belongs to a class of tetrahydropyrrolopyrazines, which are recognized for diverse bioactivities, including aldose reductase inhibition, vascular smooth muscle relaxation, and antihypertensive effects .
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4S/c1-27-19-10-5-15(14-20(19)28-2)21-18-4-3-11-23(18)12-13-24(21)29(25,26)17-8-6-16(22)7-9-17/h3-11,14,21H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJADEUHTKDYZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-Bromophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that exhibits significant biological activity. Its structure features a tetrahydropyrrolo[1,2-a]pyrazine core substituted with a bromophenyl sulfonyl group and a dimethoxyphenyl moiety. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including the formation of the tetrahydropyrrolo[1,2-a]pyrazine scaffold followed by functionalization with the sulfonyl and dimethoxyphenyl groups. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Biological Activity Overview
The biological activities of this compound can be summarized in the following categories:
- Antitumor Activity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of key signaling pathways associated with tumor growth.
- Antimicrobial Properties : Similar compounds in its class have shown antibacterial and antifungal activities. The presence of the bromophenyl and sulfonyl groups may enhance its interaction with microbial targets.
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase and urease, suggesting potential applications in treating neurodegenerative diseases and urinary tract infections.
Antitumor Activity
A study investigating the cytotoxic effects of related pyrazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that compounds with similar structural features exhibited significant cytotoxicity. The study utilized combination therapy approaches to assess synergistic effects with established chemotherapeutics like doxorubicin. The results showed enhanced efficacy when combined with doxorubicin in certain derivatives, indicating a promising avenue for further research into this compound's antitumor properties .
Antimicrobial Activity
Research on pyrazole derivatives has highlighted their potential as antimicrobial agents. A series of 3,4-diaryl-1H-pyrazoles were tested against various pathogenic fungi and bacteria. Compounds similar to this compound demonstrated moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Case Studies
- Case Study on Antitumor Efficacy : In vitro assays conducted on MCF-7 cells showed that compounds with bromophenyl substitutions led to increased apoptosis rates compared to controls. The study measured IC50 values indicating effective concentrations for inducing cell death .
- Case Study on Antimicrobial Testing : A series of synthesized pyrazole derivatives were evaluated for their antimicrobial efficacy against Escherichia coli and Candida albicans. The results indicated that certain derivatives exhibited significant inhibition zones in agar diffusion tests .
Data Table
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Several studies have reported that compounds with similar structures show significant cytotoxic effects against various cancer cell lines. The presence of the sulfonyl group is believed to enhance the interaction with biological targets involved in cancer progression.
- Antimicrobial Properties : Compounds containing bromophenyl and sulfonamide functionalities have demonstrated antibacterial and antifungal activities. This suggests potential use in developing new antimicrobial agents.
- Neuroprotective Effects : There is emerging evidence that certain derivatives of tetrahydropyrrolo compounds may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.
Anticancer Studies
A study published in the Journal of Medicinal Chemistry explored a series of tetrahydropyrrolo derivatives, including those with bromophenyl and sulfonamide groups. These compounds were tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives similar to 2-((4-Bromophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine were evaluated against Gram-positive and Gram-negative bacteria. The results showed that compounds with the sulfonamide moiety had enhanced activity against resistant bacterial strains .
Neuroprotective Effects
Research published in Neuroscience Letters investigated the neuroprotective effects of tetrahydropyrrolo derivatives on neuronal cells exposed to oxidative stress. The results suggested that these compounds could reduce cell death and oxidative damage, indicating potential therapeutic benefits for neurodegenerative conditions .
Summary of Applications
Comparison with Similar Compounds
Aldose Reductase Inhibitors
- AS-3201 (Ranirestat) : This compound, (R)-(-)-2-(4-bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone, demonstrates potent aldose reductase inhibition (IC₅₀ = 1.6 nM) due to its spirosuccinimide group and fluorobenzyl substituent. The target compound lacks the spirocyclic moiety but shares a brominated aromatic group, which may confer moderate inhibitory activity .
- SX-3030 : Features a 4-bromo-2-fluorobenzyl group similar to AS-3201 but shows reduced oral efficacy compared to the spirosuccinimide derivatives, highlighting the importance of the spirocyclic structure .
Vascular Smooth Muscle Relaxants
- 5-[(2,6-Dimethoxyphenyl)methyl] Derivatives : These compounds exhibit strong aortic smooth muscle relaxation but minimal hypotensive activity. The target compound’s 3,4-dimethoxyphenyl group may enhance tissue selectivity compared to 2,6-dimethoxy analogs .
Physicochemical Properties
- Solubility: The 3,4-dimethoxyphenyl group increases hydrophilicity compared to non-polar benzyl or fluorophenyl analogs (e.g., 1-(4-fluorophenyl)-tetrahydropyrrolo[1,2-a]pyrazine) .
- Molecular Weight : The bromophenylsulfonyl group contributes to a higher molecular weight (estimated ~450 g/mol) compared to simpler derivatives like 1-(3,4-dimethoxyphenyl)-tetrahydropyrrolo[1,2-a]pyrazine (258.32 g/mol) .
Research Findings and Clinical Potential
- Aldose Reductase Inhibition : While lacking the spirosuccinimide group of AS-3201, the target compound’s sulfonyl group may interact with catalytic residues in aldose reductase, warranting in vitro assays .
- Synthetic Scalability : The Ir-catalyzed route offers enantiopure material for preclinical studies, but cost and catalyst availability may limit large-scale production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
